- Suzuki-aza-Wittig, Suzuki-condensation and aza-Wittig-electrocyclic ring-closure tandem reactions for synthesis of fused nitrogen-containing ring systems, ARKIVOC (Gainesville, 2011, (10), 229-253
Cas no 4043-74-7 (5-Azido-4-chloro-2-methylpyridazin-3(2H)-one)
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one Chemical and Physical Properties
Names and Identifiers
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- 5-Azido-4-chloro-2-methyl-3(2H)-pyridazinone
- 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one
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- MDL: MFCD03698872
- Inchi: 1S/C5H4ClN5O/c1-11-5(12)4(6)3(2-8-11)9-10-7/h2H,1H3
- InChI Key: AODDXQUTVWOXMT-UHFFFAOYSA-N
- SMILES: C1(=O)C(Cl)=C(N=[N+]=[N-])C=NN1C
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY262309-1g |
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one |
4043-74-7 | ≥95% | 1g |
¥6750.0 | 2023-07-10 | |
| eNovation Chemicals LLC | D779939-1g |
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one |
4043-74-7 | 95% | 1g |
$910 | 2023-05-11 |
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one Production Method
Production Method 1
Production Method 2
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one Raw materials
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one Preparation Products
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one
Introduction to 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one (CAS No. 4043-74-7)
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one, with the CAS number 4043-74-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique azido, chloro, and methyl substituents on a pyridazine scaffold, which confer it with a range of chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
The molecular structure of 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one is particularly noteworthy due to its azido group, which is a functional group known for its reactivity and versatility in organic synthesis. The azido group can undergo various transformations, such as reduction to an amine, coupling reactions, and click chemistry, making it a useful building block in the development of complex molecules. Additionally, the presence of the chloro and methyl groups provides further opportunities for functionalization and optimization of the compound's properties.
In recent years, there has been a growing interest in the use of 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one as a starting material for the synthesis of novel drugs. One notable application is in the development of antiviral agents. Research has shown that compounds derived from this scaffold exhibit potent antiviral activity against a variety of viruses, including HIV and hepatitis C virus (HCV). For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and evaluation of several derivatives of 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one, which demonstrated significant inhibition of HCV replication in vitro.
Beyond antiviral applications, 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one has also shown promise in the field of cancer research. The compound's ability to undergo selective functionalization and its potential to form bioactive derivatives make it an attractive candidate for the development of anticancer agents. A recent study published in Cancer Research highlighted the synthesis of a series of pyridazine-based compounds derived from 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one, which exhibited potent cytotoxic activity against various cancer cell lines, including breast cancer and lung cancer cells.
The synthetic accessibility of 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one is another factor that contributes to its widespread use in research. The compound can be synthesized through well-established routes, such as the reaction of 4-chloro-2-methylpyridazine with sodium azide. This ease of synthesis allows researchers to readily access this compound and explore its potential applications in various fields.
In addition to its use as a synthetic intermediate, 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one has also been investigated for its potential as a probe molecule in biological studies. The azido group can be used for bioorthogonal labeling and imaging applications, allowing researchers to track the distribution and behavior of this compound within cells and tissues. This property makes it a valuable tool for understanding biological processes at the molecular level.
The safety profile of 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one is another important consideration. While azides can be potentially hazardous if mishandled, proper safety protocols and handling procedures can minimize risks. Researchers working with this compound should adhere to standard laboratory safety guidelines to ensure safe handling and storage.
In conclusion, 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one (CAS No. 4043-74-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile reactivity make it an invaluable tool for the development of novel drugs and biologically active molecules. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the scientific community.
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